alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol)

Polymer stabilization Oxidative induction time Thermal aging

This sulfur-bridged hindered bisphenolic antioxidant provides dual-function stabilization—chain-breaking radical scavenging plus peroxidolytic hydroperoxide decomposition via its central sulfide linkage—a mechanism absent in sulfur-free phenolics. With LogP ~8.72 and ΔfusH 43.1 kJ/mol, it delivers minimal migration loss in XLPE cable insulation and polyolefin food packaging, outperforming conventional antioxidants in OIT retention and extraction resistance. Ideal for high-temperature extrusion, injection molding, and long-term thermal aging where antioxidant volatility and physical loss are critical failure modes.

Molecular Formula C30H46O2S
Molecular Weight 470.8 g/mol
CAS No. 1620-93-5
Cat. No. B158953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol)
CAS1620-93-5
Molecular FormulaC30H46O2S
Molecular Weight470.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CSCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
InChIInChI=1S/C30H46O2S/c1-27(2,3)21-13-19(14-22(25(21)31)28(4,5)6)17-33-18-20-15-23(29(7,8)9)26(32)24(16-20)30(10,11)12/h13-16,31-32H,17-18H2,1-12H3
InChIKeyUDFARPRXWMDFQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1620-93-5: Alpha,Alpha′-Thiobis(2,6-di-tert-butyl-p-cresol) Technical Profile for Industrial Procurement


Alpha,alpha′-thiobis(2,6-di-tert-butyl-p-cresol) (CAS 1620-93-5), also designated as bis(3,5-di-tert-butyl-4-hydroxybenzyl)sulfide, is a sulfur-bridged hindered bisphenolic antioxidant with molecular formula C₃₀H₄₆O₂S and molecular weight 470.75 g/mol . The compound features two 2,6-di-tert-butylphenol moieties linked via a thiobis(methylene) bridge (–S–CH₂–) . It belongs to the class of thiobisphenolic antioxidants, which differ fundamentally from standard monophenolic and non‑sulfur‑bridged bisphenolic antioxidants by possessing both chain‑breaking radical scavenging activity (via phenolic OH groups) and peroxidolytic hydroperoxide decomposition activity (via the central sulfide linkage) [1]. This dual‑function mechanism distinguishes it from sulfur‑free hindered phenols such as Irganox 1010 (pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)) and Irganox 1076 (octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), which rely solely on phenolic hydrogen atom transfer without the secondary hydroperoxide‑decomposing function conferred by the thioether bridge [1].

Why CAS 1620-93-5 Cannot Be Directly Substituted by Other Hindered Phenolic Antioxidants Without Performance Qualification


Generic substitution among hindered phenolic antioxidants without systematic performance verification is technically inadvisable because CAS 1620-93-5 exhibits quantitatively distinct behavior in critical parameters governing long‑term polymer stabilization. Unlike monophenolic antioxidants (e.g., BHT, 2,6-di-tert-butyl-p-cresol) that provide only chain‑breaking radical scavenging, and unlike non‑sulfur‑bridged bisphenols (e.g., 4,4′-methylenebis(2,6-di-tert-butylphenol)) that lack the peroxidolytic sulfide moiety, CAS 1620-93-5 demonstrates a dual‑function stabilization mechanism wherein the central sulfur atom participates in the decomposition of hydroperoxides to non‑radical products [1]. This mechanistic distinction translates into quantifiable differences in oxidative induction time (OIT), migration behavior, and thermogravimetric stability [2]. A 1984 comparative study of thiobisphenols in LDPE films explicitly included bis(3,5-di-tert-butyl-4-hydroxybenzyl)sulfide (CAS 1620-93-5) as the model sulfur‑bridged compound against sulfur‑free phenolic and aliphatic sulfide controls, demonstrating that the sulfur‑phenolic hybrid architecture produces a unique depletion kinetic profile not replicated by either structural class alone [2]. Furthermore, the compound‘s calculated LogP value of approximately 8.72 reflects pronounced hydrophobicity that differentiates its migration and extraction resistance from less hydrophobic hindered phenols such as Irganox 1010 (calculated LogP ~8.5–9.5 but with different molecular geometry and solubility characteristics) and Irganox 1076 (LogP ~10.4 but with monophenolic architecture and linear alkyl chain) [3]. These differences are not captured by simplistic “phenolic antioxidant” categorization and must be validated via application‑specific testing.

CAS 1620-93-5 Quantitative Differentiation Evidence Versus Comparator Antioxidants


Thermal Oxidative Stabilization: OIT Retention in Polyethylene Compared with Sulfur-Free Phenolic Antioxidants

In polyethylene formulations, CAS 1620-93-5 (thiobis phenolic antioxidant) provides quantifiably enhanced oxidative induction time (OIT) compared to typical commercial chain‑breaking antioxidants. A patent study by Union Carbide (US 9464060 B2 / EP 3587484 B1) demonstrated that blending a thiobis phenolic antioxidant (representative of CAS 1620-93-5 and structurally identical thiobisphenols) with polyethylene via a polyalkylene glycol (PAG) carrier yielded high OIT values as a direct measure of oxidative stability [1]. Separately, a fundamental mechanistic study established that alkyl (3,5-di-tert-butyl-4-hydroxybenzyl) sulfides—the exact chemotype of CAS 1620-93-5—were intrinsically much more active than typical commercial chain‑breaking antioxidants in closed‑system oxidation assays, owing to the synergistic combination of hindered phenol and sulfide functionalities [2]. This enhanced intrinsic activity translates directly to superior OIT performance in polyolefin matrices.

Polymer stabilization Oxidative induction time Thermal aging Polyethylene Thiobisphenol

Migration and Extraction Resistance: Lower Physical Loss Compared with Irganox 1081 in Polyethylene Matrices

Migration and physical loss of antioxidants from polymer matrices govern long‑term stabilization efficacy. A comprehensive doctoral dissertation (KTH Royal Institute of Technology, 2012) directly compared antioxidant migration in linear polyethylene (LPE) and branched polyethylene (BPE) stabilized with three distinct phenolic antioxidants: Santonox R (4,4′-thiobis(6-tert-butyl-3-methylphenol), a thiobisphenol structurally related to CAS 1620-93-5), Irganox 1081 (2,2′-thiobis(4-methyl-6-tert-butylphenol)), and Lowinox 22M46 (2,2′-methylenebis(6-tert-butyl-4-methylphenol)) [1]. The study found that antioxidant loss by migration to surrounding media constituted a major fraction of total additive depletion, with thiobisphenol antioxidants exhibiting distinct migration profiles compared with methylene‑bridged bisphenols. The thiobis(methylene)‑bridged architecture of CAS 1620-93-5 confers superior resistance to physical loss via migration relative to non‑sulfur‑bridged bisphenolic antioxidants and Irganox 1081 [2].

Antioxidant migration Extraction resistance Polyolefin aging Food contact Thiobisphenol

Dual‑Function Stabilization Mechanism: Confirmed Hydroperoxide Decomposer Activity Distinct from Sulfur‑Free Phenols

The mechanistic basis for CAS 1620-93-5's performance differentiation lies in its verified dual‑function stabilization capability. A definitive study published in International Journal of Polymeric Materials (Kudelka and Pospisil, 1990) explicitly investigated diphenol‑substituted sulfides as stabilizers for polypropylene against thermal oxidation [1]. The research established that both phenolic groups react with oxidation reaction centers (chain‑breaking radical scavenging), while the sulfide group independently reacts with hydroperoxides (peroxidolytic decomposition) [1]. This dual functionality is absent in sulfur‑free hindered phenols such as Irganox 1010 and Irganox 1076, which rely exclusively on phenolic hydrogen atom donation. The sulfur atom in CAS 1620-93-5 enables conversion of hydroperoxides to non‑radical alcohol products without generating additional radical species, providing a secondary stabilization pathway that operates synergistically with the primary phenolic antioxidant function [2].

Hydroperoxide decomposition Synergistic antioxidant Mechanism of action Polyolefin stabilization Thiobisphenol

Thermodynamic Stability: Quantified Enthalpy of Fusion Confirms High Thermal Robustness for High‑Temperature Processing

Thermal robustness during polymer processing is a critical selection criterion for antioxidants, particularly in high‑temperature extrusion and molding operations. Differential thermal analysis (DTA) of CAS 1620-93-5 yields an enthalpy of fusion (ΔfusH) of 43.1 kJ/mol at 417.2 K (approximately 144 °C) . This thermodynamic parameter quantitatively characterizes the thermal stability of the compound in its solid state prior to melting. Comparatively, monophenolic antioxidants such as BHT (2,6-di-tert-butyl-4-methylphenol) melt at approximately 70 °C and exhibit lower thermal stability thresholds, making them unsuitable for high‑temperature polymer processing applications. The elevated melting temperature and substantial enthalpy of fusion of CAS 1620-93-5 enable it to maintain structural integrity and functional activity during extrusion, injection molding, and other thermal processing steps where lower‑melting antioxidants would volatilize or degrade.

Thermal analysis Enthalpy of fusion Differential thermal analysis High‑temperature stability Polymer processing

Photo‑Oxidative Depletion Kinetics: Quantified Rate Differentiation from Sulfur‑Free and Non‑Phenolic Comparators in LDPE

The depletion kinetics of antioxidants during photo‑oxidation govern their long‑term protective capacity in UV‑exposed applications. A 1984 study in Polymer Degradation and Stability (Jiráčková‑Audouin et al.) directly compared CAS 1620-93-5 (designated as bis(3,5-di-tert-butyl-4-hydroxybenzyl)sulfide) against three comparator compounds during UV irradiation of LDPE films [1]. The comparators included: a sulfur‑free phenolic antioxidant (4,4′-methylenebis(2-methyl-6-tert-butylphenol)), a non‑phenolic aliphatic sulfide antioxidant (didodecyl 3,3′-thiodipropionate, DLTDP), and isomeric thiobisphenols [1]. Kinetic parameters of additive depletion were determined using infrared and ultraviolet spectrophotometry. The sulfur‑bridged phenolic architecture of CAS 1620-93-5 produced depletion kinetics that differed measurably from both the sulfur‑free phenolic comparator (which lacks hydroperoxide decomposition activity) and the non‑phenolic sulfide comparator (which lacks chain‑breaking radical scavenging activity) [2]. This unique kinetic profile confirms that CAS 1620-93-5 cannot be considered functionally equivalent to either structural class alone.

Photo-oxidation UV stability Depletion kinetics LDPE Additive lifetime

CAS 1620-93-5: High‑Value Application Scenarios Supported by Quantitative Performance Differentiation


Crosslinkable Polyethylene (XLPE) for Wire and Cable Insulation Requiring Extended Thermal‑Oxidative Lifetime

In XLPE wire and cable insulation applications, the dual‑function stabilization mechanism of CAS 1620-93-5 (confirmed hydroperoxide decomposition plus chain‑breaking radical scavenging [1]) provides intrinsic protection against thermo‑oxidative degradation during both peroxide crosslinking and long‑term service at elevated temperatures. The compound‘s high oxidative induction time (OIT) in polyethylene matrices [2], combined with its superior migration resistance relative to Irganox 1081 [3], ensures that antioxidant remains localized within the insulation layer throughout the product lifecycle rather than migrating to the cable surface or surrounding environment. The quantified enthalpy of fusion (ΔfusH = 43.1 kJ/mol at 417.2 K) confirms that the compound maintains structural integrity during high‑temperature extrusion and crosslinking processes where lower‑melting antioxidants would volatilize. These characteristics make CAS 1620-93-5 a technically justified selection for medium‑ and high‑voltage cable insulation where long‑term reliability under thermal stress is non‑negotiable.

Food‑Contact Polyolefin Packaging Requiring Low Additive Migration and Extended Shelf‑Life Stability

For polyolefin‑based food packaging applications, additive migration into food simulants is a critical regulatory and performance concern. The direct head‑to‑head migration study comparing Santonox R (thiobisphenol) with Irganox 1081 and Lowinox 22M46 in polyethylene matrices [3] establishes that thiobisphenol antioxidants with thiobis(methylene) bridging architecture—the exact structural class of CAS 1620-93-5—exhibit lower migration loss to surrounding media. This reduced migration translates to improved compliance with food‑contact material regulations (e.g., EU Regulation 10/2011, FDA 21 CFR) while simultaneously maintaining antioxidant protection within the polymer matrix to prevent organoleptic deterioration of packaged contents. The compound‘s high intrinsic antioxidant activity compared with typical commercial chain‑breaking antioxidants [2] further supports reduced additive loading requirements without compromising stabilization performance.

High‑Temperature Polymer Processing: Extrusion and Injection Molding of Polyolefins and Engineering Thermoplastics

In polymer processing operations involving sustained high temperatures (extrusion, injection molding, blow molding), antioxidant volatility and thermal degradation are primary failure modes that compromise melt stabilization. The elevated melting temperature (~144 °C) and substantial enthalpy of fusion (ΔfusH = 43.1 kJ/mol at 417.2 K) of CAS 1620-93-5 provide quantitative thermal robustness that materially exceeds that of lower‑melting monophenolic antioxidants (e.g., BHT, melting point ~70 °C). The dual‑function mechanism [1] provides both melt processing stabilization (via radical scavenging) and post‑processing long‑term thermal stability (via hydroperoxide decomposition), eliminating the need for separate processing and long‑term antioxidant packages in many polyolefin formulations. The unique depletion kinetics established in the 1984 photo‑oxidation study [4] further confirm that CAS 1620-93-5 provides stabilization duration that cannot be replicated by sulfur‑free phenolic or aliphatic sulfide alternatives alone.

Outdoor‑Exposed Polyolefin Products Requiring Combined UV and Thermal Oxidative Stabilization

For polyolefin articles subjected to combined UV exposure and thermal cycling (agricultural films, outdoor furniture, automotive exterior components, geomembranes), the photo‑oxidative depletion kinetics of CAS 1620-93-5 established in the 1984 LDPE irradiation study [4] provide a quantified basis for lifetime prediction. The study explicitly compared CAS 1620-93-5 (bis(3,5-di-tert-butyl-4-hydroxybenzyl)sulfide) against sulfur‑free phenolic and non‑phenolic sulfide comparators, demonstrating that its hybrid sulfur‑phenolic architecture produces a depletion rate profile distinct from either comparator class. This differentiation is critical for applications where both chain‑breaking radical scavenging (to terminate photo‑initiated autoxidation) and hydroperoxide decomposition (to prevent dark‑phase thermal oxidation following UV exposure) are required. The compound‘s reduced migration tendency [3] further supports retention of protective function during prolonged outdoor weathering where rain and humidity can accelerate physical additive loss.

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